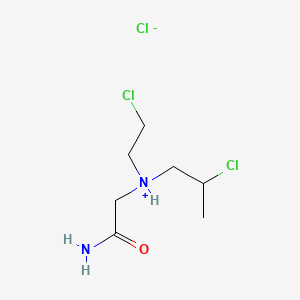
2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)acetamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)acetamide monohydrochloride is a synthetic organic compound. It is characterized by the presence of chloroethyl and chloropropyl groups attached to an aminoacetamide backbone. This compound is of interest in various fields of chemistry and biology due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)acetamide monohydrochloride typically involves the reaction of 2-chloroethylamine and 2-chloropropylamine with acetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through processes such as distillation, crystallization, or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)acetamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)acetamide monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)acetamide monohydrochloride involves its interaction with cellular components. The chloroethyl and chloropropyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This compound may target specific enzymes or receptors, disrupting their normal function and leading to cellular effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)ethanol
- 2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)propane
Uniqueness
2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)acetamide monohydrochloride is unique due to its specific combination of chloroethyl and chloropropyl groups attached to an aminoacetamide backbone. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
102585-41-1 |
|---|---|
Fórmula molecular |
C7H15Cl3N2O |
Peso molecular |
249.6 g/mol |
Nombre IUPAC |
(2-amino-2-oxoethyl)-(2-chloroethyl)-(2-chloropropyl)azanium;chloride |
InChI |
InChI=1S/C7H14Cl2N2O.ClH/c1-6(9)4-11(3-2-8)5-7(10)12;/h6H,2-5H2,1H3,(H2,10,12);1H |
Clave InChI |
QTDGCBACXJDQPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C[NH+](CCCl)CC(=O)N)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


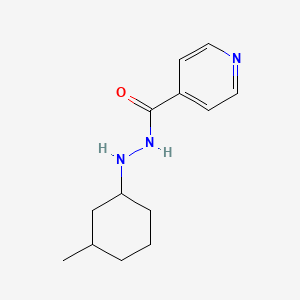

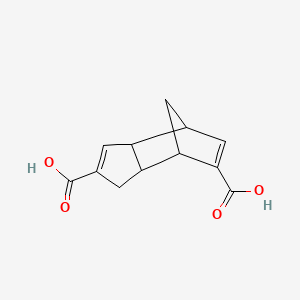
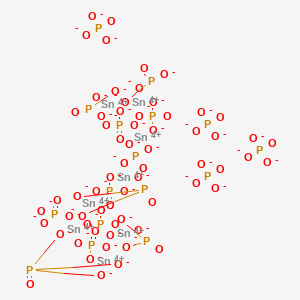
![[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13740788.png)

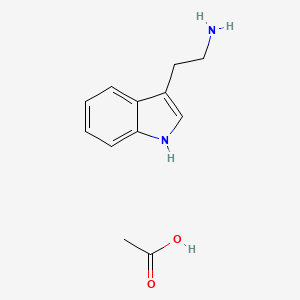
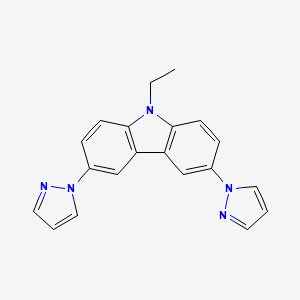
![4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)
![4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13740837.png)

![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)


